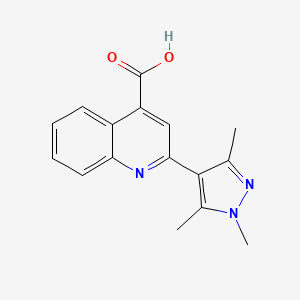
3-(3-bromo-propyl)-5-bromo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-propyl)-5-bromo-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the third position of the propyl chain and another bromine atom at the fifth position of the indole ring. Indoles are significant in various fields, including medicinal chemistry, due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromo-propyl)-5-bromo-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-(3-azido-propyl)-5-bromo-1H-indole can be formed.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring or the propyl chain.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use in the inhibition of specific enzymes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-propyl)-5-bromo-1H-indole involves its interaction with specific molecular targets. The bromine atoms and the indole ring play a crucial role in its binding affinity to these targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-(3-bromo-propyl)-1H-indole: Lacks the bromine atom at the fifth position.
5-bromo-1H-indole: Lacks the 3-bromo-propyl group.
3-(3-chloro-propyl)-5-bromo-1H-indole: Has a chlorine atom instead of a bromine atom in the propyl chain.
Uniqueness:
Dual Bromination: The presence of two bromine atoms at specific positions makes it unique.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Propriétés
IUPAC Name |
5-bromo-3-(3-bromopropyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMSLRNTUACHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)

![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)



![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2449702.png)
